1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
Overview
Description
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a thiadiazole ring and a tetrahydrocarbazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Attachment of the Thiadiazole to the Tetrahydrocarbazole: The thiadiazole derivative is then reacted with a suitable halogenated tetrahydrocarbazole derivative under nucleophilic substitution conditions.
Final Functionalization: The resulting intermediate is further functionalized to introduce the propanol group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a urease inhibitor, which could be useful in treating infections caused by urease-producing bacteria.
Biological Research: The compound’s ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and inhibition.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol involves its interaction with molecular targets such as enzymes. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for reducing the survival of urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide: Another thiadiazole derivative with urease inhibitory activity.
1,3,4-thiadiazole derivatives of glucosides: Known for their antifungal and antibacterial activities.
Uniqueness
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is unique due to its combined thiadiazole and tetrahydrocarbazole structures, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c18-16-19-20-17(24-16)23-10-11(22)9-21-14-7-3-1-5-12(14)13-6-2-4-8-15(13)21/h1,3,5,7,11,22H,2,4,6,8-10H2,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKTYIONXUSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(CSC4=NN=C(S4)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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